[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Description
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is a substituted phenylethylamine derivative characterized by a cyclopropyl group attached to the ethylamine backbone and a 4-chloro-3-methylphenoxy substituent. Phenylethylamines are known for their biological relevance, including roles as enzyme substrates (e.g., dopamine-β-hydroxylase), pharmaceuticals, and agrochemicals . The cyclopropyl group may enhance metabolic stability and influence receptor binding compared to linear alkyl chains, while the chloro-methylphenoxy moiety could modulate lipophilicity and electronic properties .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMAJTBBKNYYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of the intermediate 4-chloro-3-methylphenol, which is then reacted with epichlorohydrin to form the corresponding epoxide. This epoxide is subsequently reacted with cyclopropylamine to yield the desired amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the phenoxy group, converting it to a phenol derivative.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in assays to investigate enzyme inhibition and receptor binding.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in the treatment of certain neurological disorders.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural elements and properties of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride with related compounds:
| Compound Name | Substituents | Molecular Weight* | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine HCl | 4-Chloro-3-methylphenoxy, cyclopropyl | ~264.15 (est.) | Amine, ether, cyclopropane | Pharmaceuticals, agrochemicals |
| 2-(1-Cyclohexen-1-yl)ethylamine HCl | Cyclohexenyl, 4-methylbenzyl | 265.82 | Amine, benzyl, cyclohexene | Chemical synthesis intermediate |
| [2-(4-Fluorophenyl)cyclopropyl]amine HCl | 4-Fluorophenyl, cyclopropyl | ~191.64 (est.) | Amine, cyclopropane, fluorophenyl | Pharmaceutical impurities |
| 2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride | 4-Hydroxyphenyl, trimethylsilyl | ~257.81 | Amine, phenol, silyl | Nanotechnology, ionic liquids |
*Estimated molecular weights based on formula; exact values may vary.
Key Observations:
- Cyclopropane vs.
- Substituent Effects: The chloro-methylphenoxy group in the target compound likely increases lipophilicity compared to the hydroxyl and silyl groups in , which could improve blood-brain barrier penetration .
- Hydrogen Bonding: Analogous compounds like exhibit hydrogen bonding between the ammonium group and chloride ions, forming stable crystal lattices. This property may influence solubility and bioavailability in the target compound .
Biological Activity
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride, with the CAS number 1339861-52-7, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 262.17 g/mol. It is characterized by the presence of a cyclopropyl group and a chloro-substituted phenoxy moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.17 g/mol |
| CAS Number | 1339861-52-7 |
Research indicates that compounds similar to this compound may exhibit significant interaction with various receptors and enzymes. For instance, studies on related compounds have shown potent binding inhibition activity against corticotropin-releasing factor 1 (CRF1) receptors, which are involved in stress response regulation. The IC50 values for these interactions often fall within the nanomolar range, suggesting high potency .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound's metabolism is limited, related compounds have demonstrated rapid metabolism by human hepatic microsomes. For example, one study reported a metabolic clearance rate that suggests a need for further investigation into the stability and bioavailability of this compound in vivo .
Case Studies
- CRF1 Receptor Antagonism : A study focusing on CRF1 receptor antagonists highlighted that certain derivatives exhibited significant antagonistic activity (IC50 values ranging from 4.1 nM to 88 nM). These findings suggest that this compound could be explored for its potential in treating stress-related disorders .
- Metabolic Stability : In vitro studies have shown that structural modifications in similar compounds can lead to enhanced metabolic stability. For instance, modifications that reduce the metabolic clearance rates allow for prolonged therapeutic effects and reduced dosing frequency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
